molecular formula C19H25N5O4 B15141049 Terazosin (piperazine D8)

Terazosin (piperazine D8)

Cat. No.: B15141049
M. Wt: 395.5 g/mol
InChI Key: VCKUSRYTPJJLNI-YEBVBAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terazosin (piperazine D8) is a quinazoline derivative and an alpha-1-selective adrenergic blocking agent. It is primarily used for the treatment of symptomatic benign prostatic hyperplasia and hypertension. The compound works by relaxing the smooth muscles in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, resulting in Terazosin .

Industrial Production Methods: An improved process for the preparation of Terazosin hydrochloride dihydrate involves the preparation of Terazosin base by reacting piperazine with 2-furoyl chloride, followed by catalytic hydrogenation. The intermediate is then reacted with 2-chloro-6,7-dimethoxyquinazolin-4-amine under specific conditions to yield Terazosin hydrochloride dihydrate .

Chemical Reactions Analysis

Types of Reactions: Terazosin undergoes various chemical reactions, including:

    Oxidation: Terazosin can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: Terazosin can undergo substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products

Properties

Molecular Formula

C19H25N5O4

Molecular Weight

395.5 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2

InChI Key

VCKUSRYTPJJLNI-YEBVBAJPSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4CCCO4)([2H])[2H])[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.